2-[4-(Aminomethyl)phenyl]phenol hydrobromide
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Overview
Description
2-[4-(Aminomethyl)phenyl]phenol hydrobromide is a chemical compound with the molecular formula C₁₂H₁₄BrN₂O It is characterized by a phenol group attached to a benzene ring, which in turn is connected to an aminomethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[4-(Aminomethyl)phenyl]phenol hydrobromide typically involves the following steps:
Bromination: The starting material, 2-(4-aminomethyl)phenol, is subjected to bromination using bromine in the presence of a suitable solvent, such as acetic acid.
Purification: The resulting product is purified through recrystallization or other purification techniques to obtain the desired compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 2-[4-(Aminomethyl)phenyl]phenol hydrobromide can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The aminomethyl group can be reduced to form amines or other reduced derivatives.
Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Electrophilic substitution reactions may use reagents like nitric acid (HNO₃) and sulfuric acid (H₂SO₄), while nucleophilic substitution reactions may involve alkyl halides and amines.
Major Products Formed:
Oxidation: Quinones, hydroquinones, and other oxidized derivatives.
Reduction: Amines, amides, and other reduced derivatives.
Substitution: Substituted phenols, amines, and other derivatives.
Scientific Research Applications
2-[4-(Aminomethyl)phenyl]phenol hydrobromide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: The compound can be employed in biochemical studies to investigate enzyme mechanisms and protein interactions.
Medicine: It has potential therapeutic applications, including the development of new drugs and treatments for various diseases.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 2-[4-(Aminomethyl)phenyl]phenol hydrobromide exerts its effects involves its interaction with specific molecular targets and pathways. The phenol group can act as a hydrogen bond donor or acceptor, while the aminomethyl group can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate biological processes and influence the activity of enzymes and receptors.
Comparison with Similar Compounds
2-[4-(Aminomethyl)phenyl]phenol hydrobromide is similar to other phenolic compounds and amines, but it has unique structural features that distinguish it from its counterparts. Some similar compounds include:
4-Aminobenzylamine: Similar in structure but lacks the phenol group.
2-Aminophenol: Similar phenol group but lacks the aminomethyl group.
4-Aminomethylbenzoic acid: Similar aminomethyl group but different functional group.
These compounds may exhibit different chemical and biological properties due to variations in their molecular structures.
Properties
IUPAC Name |
2-[4-(aminomethyl)phenyl]phenol;hydrobromide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO.BrH/c14-9-10-5-7-11(8-6-10)12-3-1-2-4-13(12)15;/h1-8,15H,9,14H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGKLOBVSBWSFFU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=C(C=C2)CN)O.Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14BrNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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